molecular formula C17H22IN3 B056440 N-Adamanty-1-yl-N'-(2-iodophenyl)guanidine CAS No. 124190-30-3

N-Adamanty-1-yl-N'-(2-iodophenyl)guanidine

Cat. No. B056440
M. Wt: 395.28 g/mol
InChI Key: UPFHEVQMWVMOST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Adamanty-1-yl-N'-(2-iodophenyl)guanidine (AIG) is a guanidine derivative that has been used in scientific research for its pharmacological properties. AIG is a potent and selective antagonist of the α2-adrenergic receptor subtype, which is involved in the regulation of blood pressure, heart rate, and neurotransmitter release.

Mechanism Of Action

N-Adamanty-1-yl-N'-(2-iodophenyl)guanidine acts as a competitive antagonist of the α2-adrenergic receptor subtype. It binds to the receptor with high affinity and blocks the binding of endogenous agonists, such as norepinephrine and epinephrine. This results in a decrease in the activation of the receptor and a reduction in the downstream signaling pathways that are activated by the receptor.

Biochemical And Physiological Effects

The blockade of α2-adrenergic receptors by N-Adamanty-1-yl-N'-(2-iodophenyl)guanidine has been shown to have a number of biochemical and physiological effects. In animal models, N-Adamanty-1-yl-N'-(2-iodophenyl)guanidine has been shown to increase blood pressure and heart rate, indicating that α2-adrenergic receptors play a role in the regulation of cardiovascular function. N-Adamanty-1-yl-N'-(2-iodophenyl)guanidine has also been shown to increase the release of neurotransmitters, such as dopamine and norepinephrine, in the central nervous system.

Advantages And Limitations For Lab Experiments

N-Adamanty-1-yl-N'-(2-iodophenyl)guanidine has several advantages for use in laboratory experiments. It is a highly selective antagonist of the α2-adrenergic receptor subtype, which allows for precise manipulation of this receptor in experimental settings. N-Adamanty-1-yl-N'-(2-iodophenyl)guanidine is also relatively easy to synthesize and purify, making it readily available for use in research. However, N-Adamanty-1-yl-N'-(2-iodophenyl)guanidine has some limitations, including its potential toxicity and potential off-target effects on other receptors.

Future Directions

There are several future directions for research on N-Adamanty-1-yl-N'-(2-iodophenyl)guanidine. One area of interest is the role of α2-adrenergic receptors in the regulation of pain perception. N-Adamanty-1-yl-N'-(2-iodophenyl)guanidine has been shown to block the analgesic effects of α2-adrenergic receptor agonists, suggesting that these receptors may play a role in the modulation of pain. Another area of interest is the development of more selective α2-adrenergic receptor antagonists, which could have potential therapeutic applications in the treatment of cardiovascular disease and other conditions. Finally, further research is needed to fully understand the biochemical and physiological effects of N-Adamanty-1-yl-N'-(2-iodophenyl)guanidine and its potential for use in experimental settings.

Synthesis Methods

The synthesis of N-Adamanty-1-yl-N'-(2-iodophenyl)guanidine involves the reaction of 2-iodoaniline with N-adamantylguanidine in the presence of a palladium catalyst. The reaction proceeds through a coupling reaction, which forms the carbon-nitrogen bond between the two compounds. The resulting product is a white crystalline solid that can be purified by recrystallization.

Scientific Research Applications

N-Adamanty-1-yl-N'-(2-iodophenyl)guanidine has been used in scientific research to study the role of α2-adrenergic receptors in various physiological and pathological conditions. N-Adamanty-1-yl-N'-(2-iodophenyl)guanidine has been shown to block the effects of α2-adrenergic receptor agonists, such as clonidine, on blood pressure and heart rate in animal models. N-Adamanty-1-yl-N'-(2-iodophenyl)guanidine has also been used to study the role of α2-adrenergic receptors in the regulation of neurotransmitter release, particularly in the central nervous system.

properties

CAS RN

124190-30-3

Product Name

N-Adamanty-1-yl-N'-(2-iodophenyl)guanidine

Molecular Formula

C17H22IN3

Molecular Weight

395.28 g/mol

IUPAC Name

2-(1-adamantyl)-1-(2-iodophenyl)guanidine

InChI

InChI=1S/C17H22IN3/c18-14-3-1-2-4-15(14)20-16(19)21-17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H3,19,20,21)

InChI Key

UPFHEVQMWVMOST-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)N=C(N)NC4=CC=CC=C4I

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N=C(N)NC4=CC=CC=C4I

Other CAS RN

124190-30-3

synonyms

AYIPG
N-adamant-1-yl-N'-(2-iodophenyl)guanidinium chloride
N-adamanty-1-yl-N'-(2-iodophenyl)guanidine

Origin of Product

United States

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